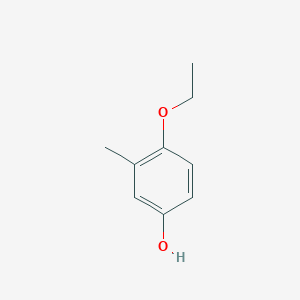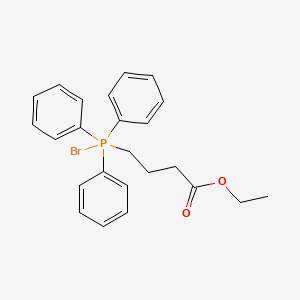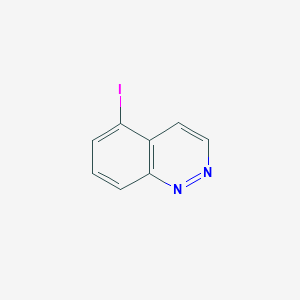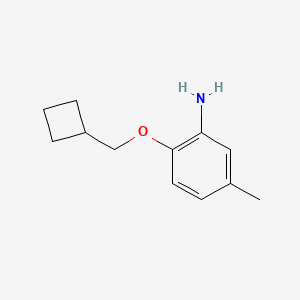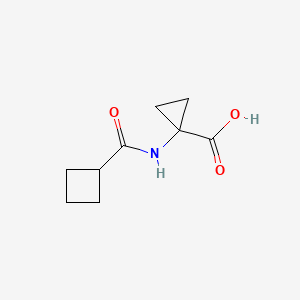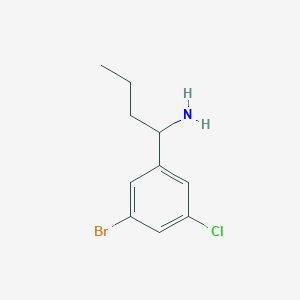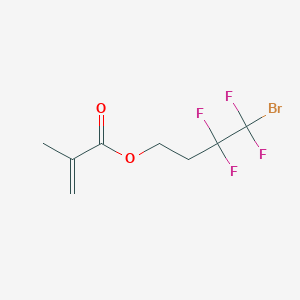![molecular formula C21H22F2O B12081307 Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- CAS No. 123560-56-5](/img/structure/B12081307.png)
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- is an organic compound with the molecular formula C21H23F2O This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a pentylphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Ethoxy Group:
Attachment of the Pentylphenyl Group: This step involves the coupling of a pentylphenyl group to the benzene ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy or fluorine groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of fluorescent probes and imaging agents.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl): Similar structure but with a propylcyclohexyl group instead of a pentylphenyl group.
Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-ethylcyclohexyl): Similar structure but with an ethylcyclohexyl group.
Uniqueness
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- is unique due to the presence of the pentylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
123560-56-5 |
|---|---|
Molecular Formula |
C21H22F2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H22F2O/c1-3-5-6-7-16-8-10-17(11-9-16)12-13-18-14-15-19(24-4-2)21(23)20(18)22/h8-11,14-15H,3-7H2,1-2H3 |
InChI Key |
PIRBSQJCLKEHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


